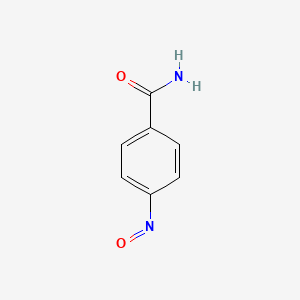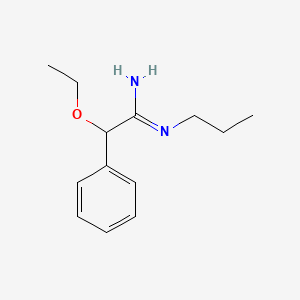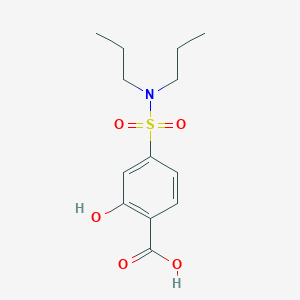
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H19NO4S. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, with two propyl groups and a hydroxyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Sulfamoylation: The hydroxyl group of salicylic acid is reacted with dipropylamine and chlorosulfonic acid to introduce the sulfamoyl group. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-(Dipropylsulfamoyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(Dipropylamino)-2-hydroxybenzoic acid.
Substitution: Formation of 4-(Dipropylsulfamoyl)-2-nitrobenzoic acid or 4-(Dipropylsulfamoyl)-2-bromobenzoic acid.
Applications De Recherche Scientifique
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group, which significantly alters its chemical behavior and applications.
4-(Dimethylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with methyl groups instead of propyl groups, leading to differences in hydrophobicity and steric effects.
Uniqueness
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is unique due to the presence of both the sulfamoyl and hydroxyl groups, which confer distinct chemical and biological properties. The propyl groups enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
34604-42-7 |
|---|---|
Formule moléculaire |
C13H19NO5S |
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
4-(dipropylsulfamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13(16)17)12(15)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
FJRTZGPMJBKGCD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


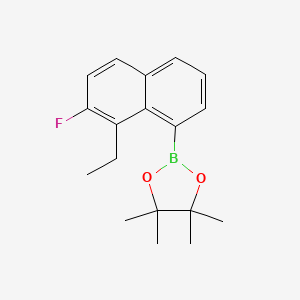
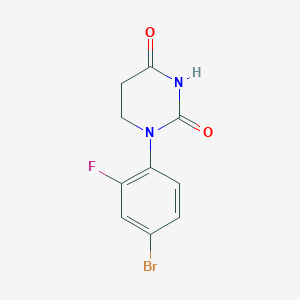
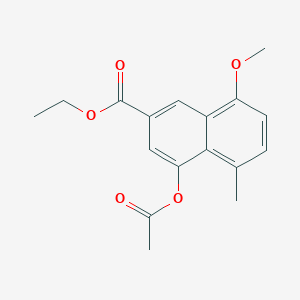
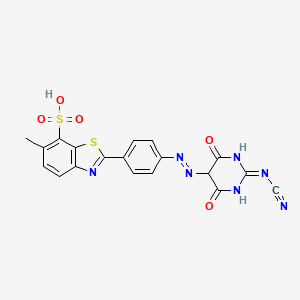
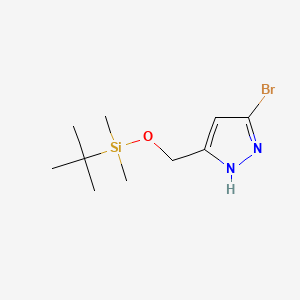

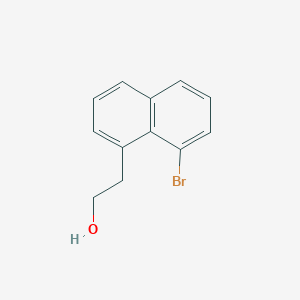
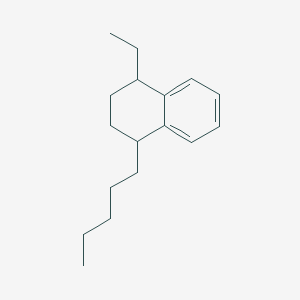
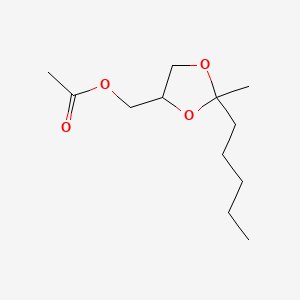
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)


